Alkaline Phosphatase Inhibition Potency: Screening-Level EC50 Values from PubChem BioAssays
In high-throughput screening assays deposited in PubChem, N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide exhibited EC50 values of 9.21 µM against intestinal-type alkaline phosphatase (human) and 12.4–14.5 µM against germ cell-type alkaline phosphatase (human) [1]. These values represent the only publicly available quantitative biological activity data for this compound. For context, structurally distinct pyrazolo-oxothiazolidine derivatives in the same target class have achieved IC50 values as low as 0.045 µM [2]. However, no direct head-to-head or cross-study comparison with a close structural analog (e.g., N,N'-bis(4-oxo-2-thioxothiazolidin-3-yl)-adipamide) is available in the same assay system.
| Evidence Dimension | Inhibitory potency against alkaline phosphatase (ALP) |
|---|---|
| Target Compound Data | EC50 = 9.21 × 10³ nM (intestinal-type ALP); EC50 = 1.24–1.45 × 10⁴ nM (germ cell-type ALP) |
| Comparator Or Baseline | Pyrazolo-oxothiazolidine derivative 7g: IC50 = 0.045 ± 0.004 µM (tissue-nonspecific ALP); Levamisole (reference inhibitor): IC50 = 15.2 ± 0.94 µM |
| Quantified Difference | Target compound is approximately 200-fold less potent than pyrazolo-oxothiazolidine 7g, and roughly equipotent to levamisole in ALP inhibition. |
| Conditions | PubChem BioAssay AID 463120; Sanford-Burnham Center for Chemical Genomics screening platform. Pyrazolo-oxothiazolidine data from Nasab et al. (2022) using p-nitrophenyl phosphate substrate at 37°C, pH 10.4. Different ALP isoforms and assay conditions preclude direct quantitative equivalence. |
Why This Matters
The micromolar ALP inhibition data place a floor under the compound's biological activity; users needing nanomolar ALP potency should consider alternative chemotypes, while those exploring structure-activity relationships around moderate-affinity ALP binders may find this scaffold a useful starting point.
- [1] BindingDB Entry BDBM60205. Affinity data for N,N'-bis(4-oxo-2-thioxothiazolidin-3-yl)oxamide against intestinal-type and germ cell-type alkaline phosphatase. Accessed via PubChem BioAssay, May 2026. View Source
- [2] Nasab, N. H., et al. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies. International Journal of Molecular Sciences, 2022, 23(21), 13394. View Source
